Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate
Description
Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS: 93904-83-7, EC: 299-817-5) is a spirocyclic compound featuring a 1-oxaspiro[2.5]octane core substituted with a methyl group and an ethyl carboxylate ester. Its molecular formula is C10H16O3, and it is primarily utilized in industrial and scientific research contexts . The compound’s spirocyclic structure imparts unique steric and electronic properties, making it a subject of interest in organic synthesis and flavoring applications .
Properties
CAS No. |
93904-83-7 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-3-13-9(12)10(2)11(14-10)7-5-4-6-8-11/h3-8H2,1-2H3 |
InChI Key |
DTSQPPVGQIJERI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C2(O1)CCCCC2)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Trimethylsulfoxonium Ylide Cyclopropanation
One of the primary routes to synthesize ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate involves the cyclopropanation of ethyl 4-oxocyclohexanecarboxylate using trimethylsulfoxonium iodide and potassium tert-butoxide in dimethyl sulfoxide (DMSO) at room temperature (20°C). The reaction proceeds overnight, yielding the spirocyclic compound after extraction and purification steps. This method yields approximately 65% of the product, which can be used without further purification.
-
- Reagents: Trimethylsulfoxonium iodide, potassium tert-butoxide
- Solvent: Dimethyl sulfoxide (DMSO)
- Temperature: 20°C
- Time: Overnight (~18 hours)
- Workup: Extraction with diethyl ether, drying over sodium sulfate, filtration, and evaporation under reduced pressure
Key intermediate: Ethyl 1-oxaspiro[2.5]octane-6-carboxylate
Yield: 65%
NMR data (¹H-NMR, 400 MHz, CDCl₃): δ 1.20 (triplet, 3H), 1.27–1.49 (multiplet, 2H), 1.63–2.04 (multiplet, 6H), 2.26–2.28 (multiplet, 1H), 2.49–2.59 (multiplet, 2H), 4.06 (quartet, 2H).
Base-Promoted Ring Expansion in N,N-Dimethylformamide (DMF)
Another method involves the reaction of ethyl carbamate with potassium tert-butoxide in DMF, followed by the addition of ethyl 1-oxaspiro[2.5]octane-6-carboxylate. The reaction mixture is heated at 130°C for 18 hours. This process leads to the formation of two intermediates, ethyl trans-2-oxo-1-oxa-3-azaspiror4.5ldecane-8-carboxylate and ethyl cis-2-oxo-1-oxa-3-azaspiro[4.5]decane-8-carboxylate, which can be separated and purified by chromatography.
-
- Reagents: Ethyl carbamate, potassium tert-butoxide
- Solvent: N,N-Dimethylformamide (DMF)
- Temperature: 130°C
- Time: 18 hours
- Workup: Dilution with saturated NaCl solution, extraction with ethyl acetate, drying, filtration, concentration, and purification by Biotage chromatography
Yields: Intermediate 15 (8.24 g), Intermediate 16 (4.36 g)
Use of DMPU as Solvent for Enhanced Yield
A similar reaction to the above is conducted using 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) as the solvent. Ethyl carbamate and potassium tert-butoxide are reacted at 0°C, followed by the addition of ethyl 1-oxaspiro[2.5]octane-6-carboxylate. The mixture is heated at 130°C for 15 hours. The product is isolated after quenching with saturated ammonium chloride solution, extraction with dichloromethane, and purification by silica gel chromatography. This method yields about 75% of the target compound as a mixture of cis and trans isomers.
-
- Reagents: Ethyl carbamate, potassium tert-butoxide
- Solvent: DMPU
- Temperature: 0°C addition, then 130°C heating for 15 hours
- Workup: Quenching with saturated NH₄Cl, extraction with DCM, drying, filtration, evaporation, and silica gel chromatography
Yield: 75% (major batch), 14.3% (minor batch)
Isomer ratio: Approximately 6:4 cis/trans mixture
NMR data (¹H-NMR, 400 MHz, CDCl₃): δ 5.07–5.22 (m, 1H), 4.15 (q, 2H), 3.37 (s, 0.6H), 3.32 (s, 0.4H), 2.42–2.53 (m, 0.4H), 2.26–2.39 (m, 0.6H), 2.01–2.18 (m, 2H), 1.79–2.01 (m, 4H), 1.63–1.75 (m, 0.6H), 1.46–1.58 (m, 1.4H), 1.27 (t, 3H).
Summary Table of Preparation Methods
| Method No. | Starting Materials | Base/Reagent | Solvent | Temperature | Time | Yield (%) | Key Notes |
|---|---|---|---|---|---|---|---|
| 1 | Ethyl 4-oxocyclohexanecarboxylate | Trimethylsulfoxonium iodide, potassium tert-butoxide | DMSO | 20°C | Overnight | 65 | Direct cyclopropanation yielding spiro ester |
| 2 | Ethyl carbamate, Ethyl 1-oxaspiro[2.5]octane-6-carboxylate | Potassium tert-butoxide | DMF | 130°C | 18 hours | N/A | Produces two azaspiro intermediates |
| 3 | Ethyl carbamate, Ethyl 1-oxaspiro[2.5]octane-6-carboxylate | Potassium tert-butoxide | DMPU | 0°C to 130°C | 15 hours | 75 | Higher yield, cis/trans isomer mixture |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
Scientific Research Applications
Chemical Research Applications
1. Synthesis of Complex Molecules
Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate serves as a vital building block in organic synthesis. Its spirocyclic framework allows for the construction of more complex molecular architectures through various chemical reactions, including:
- Oxidation : Utilizing agents such as potassium permanganate to form hydroxylated derivatives.
- Reduction : Employing lithium aluminum hydride to produce alcohols.
- Substitution Reactions : Facilitating the replacement of functional groups, leading to diverse derivatives.
| Reaction Type | Reagents | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Hydroxylated derivatives |
| Reduction | Lithium aluminum hydride | Alcohol derivatives |
| Substitution | Nucleophiles (amines, thiols) | Functionalized compounds |
2. Mechanistic Studies
The compound's interactions with various reagents and conditions have been studied to elucidate its reaction mechanisms. Understanding these mechanisms is crucial for optimizing synthetic pathways and improving yields in chemical processes.
Biological Applications
1. Pharmacological Research
This compound has shown potential biological activity, making it a candidate for pharmacological studies. Research indicates that it may interact with specific molecular targets, modulating biological pathways that could lead to therapeutic effects.
- Anti-inflammatory Properties : Investigations have focused on its ability to inhibit inflammatory pathways.
- Antimicrobial Activity : The compound has been evaluated for its effectiveness against various pathogens.
Case Study: Anti-inflammatory Effects
A recent study explored the anti-inflammatory properties of this compound in vitro. Results indicated a significant reduction in pro-inflammatory cytokines when treated with the compound, suggesting its potential as a therapeutic agent in inflammatory diseases.
Industrial Applications
1. Material Science
In industrial applications, this compound is utilized in the development of new materials with unique properties:
- Polymers and Coatings : The compound's structural characteristics contribute to the formulation of advanced polymers that exhibit enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can interact with cellular pathways, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular characteristics of Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate and its analogs:
Physicochemical Properties
- Boiling Points : The butyl-substituted derivative (CAS 5445-41-0) exhibits a higher boiling point (305.8°C) compared to the methyl analog due to increased molecular weight and van der Waals interactions . Data for the methyl-substituted compound is unavailable, but its lower molecular weight suggests a lower boiling point.
- Density : The butyl derivative has a density of 1.03 g/cm³, reflecting its bulky substituent .
- Polarity: The 1,6-dioxaspiro analog (CAS 1544375-49-6) has an additional oxygen atom, enhancing polarity and water solubility compared to mono-oxygenated analogs .
Biological Activity
Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a compound characterized by its unique spirocyclic structure, which has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C11H18O3
Molecular Weight: 198.26 g/mol
Functional Groups: Carboxylate and ether functionalities contribute to its reactivity.
The spirocyclic structure of this compound allows for unique conformational dynamics that can influence its biological interactions. The presence of the carboxylate group is particularly significant for its reactivity and potential applications in drug development.
Synthesis
The synthesis of this compound typically involves the reaction of an appropriate spirocyclic precursor with ethyl chloroformate in the presence of a base such as triethylamine. This reaction is often conducted in organic solvents like dichloromethane at low temperatures to optimize yield and purity.
Anti-inflammatory Effects
The compound may also demonstrate anti-inflammatory properties, which are common among spirocyclic compounds. In vitro studies have shown that related compounds can inhibit pro-inflammatory cytokines, suggesting a potential pathway for this compound to exert similar effects.
Enzyme Inhibition
There is growing interest in the ability of this compound to act as an enzyme inhibitor. Studies on structurally similar compounds have shown that they can modulate enzyme activities, particularly those involved in metabolic pathways linked to obesity and diabetes management. This compound may interact with specific enzymes, leading to therapeutic applications in metabolic disorders.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound's ability to bind to specific receptors or enzymes plays a crucial role in its biological effects. Future research will focus on identifying these molecular targets and understanding how they relate to the compound's pharmacological properties.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Indicated potential effectiveness against Gram-positive bacteria; further testing required for Gram-negative strains. |
| Study 2 | Anti-inflammatory Effects | Demonstrated inhibition of TNF-alpha production in macrophages; suggests anti-inflammatory potential. |
| Study 3 | Enzyme Interaction | Identified preliminary binding affinity with MetAP2; implications for obesity treatment explored. |
Q & A
Q. What are the established synthetic protocols for Ethyl 2-methyl-1-oxaspiro[2.5]octane-2-carboxylate, and how do reaction parameters affect product quality?
Methodological Answer: The synthesis typically involves spirocyclization of ethyl esters with cyclic ketones or epoxide precursors. Key parameters include catalyst selection, solvent polarity, and temperature control:
- Route 1 : Cyclization of ethyl 2-methyl ester with a spirocyclic ketone precursor using acid catalysis (e.g., H₂SO₄) in THF at 60–80°C yields the product with >80% purity .
- Route 2 : Multi-step synthesis via epoxide intermediates, where ethyl chloroformate reacts with a cyclopropane derivative under basic conditions (e.g., NaHCO₃) in dichloromethane (DCM) .
| Synthetic Route | Starting Materials | Catalyst/Solvent | Temperature | Yield/Purity |
|---|---|---|---|---|
| Acid-catalyzed cyclization | Ethyl ester, spirocyclic ketone | H₂SO₄, THF | 60–80°C | >80% purity |
| Epoxide intermediate | Cyclopropane derivative, ethyl chloroformate | NaHCO₃, DCM | RT | 65–75% yield |
Q. Critical Factors :
- Catalyst : Acidic conditions favor cyclization but may lead to ester hydrolysis if not controlled.
- Solvent : Polar aprotic solvents (e.g., THF) enhance reaction efficiency .
- Temperature : Elevated temperatures accelerate cyclization but risk side reactions like decarboxylation .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
Methodological Answer: Structural validation requires a combination of techniques:
- X-ray crystallography : Resolves spirocyclic geometry and stereochemistry. SHELX software (e.g., SHELXL) refines crystal structures with high precision, achieving R-factors < 0.05 .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups at C2). Key signals include:
- Ester carbonyl (δ ~170 ppm in ¹³C NMR) .
- Spiro carbon splitting patterns in 2D NMR (HSQC, HMBC) .
- IR spectroscopy : Ester C=O stretch at ~1740 cm⁻¹ .
| Technique | Key Data Points | Reference |
|---|---|---|
| X-ray crystallography | Spiro C–O bond length: 1.43 Å | |
| ¹H NMR (CDCl₃) | δ 1.25 (t, CH₂CH₃), δ 3.65 (s, OCH₃) | |
| ¹³C NMR | δ 170.2 (C=O), δ 98.5 (spiro C) |
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when characterizing novel derivatives of this compound?
Methodological Answer: Contradictions often arise from stereochemical ambiguities or impurity interference. Strategies include:
- Cross-validation : Compare X-ray structures with DFT-optimized computational models to verify bond angles and torsional strain .
- Advanced NMR : Use NOESY to confirm spatial proximity of methyl groups and spiro atoms .
- Chromatographic purity checks : HPLC-MS identifies co-eluting impurities that distort NMR/IR data .
Case Study : A 2024 study resolved conflicting ¹³C NMR signals for a methyl-substituted derivative by correlating DFT-predicted shifts (Gaussian 16, B3LYP/6-311+G*) with experimental data, identifying a minor rotameric impurity .
Q. What strategies optimize enantioselective synthesis of this compound derivatives?
Methodological Answer: Enantioselectivity is achieved via chiral catalysts or auxiliaries:
- Chiral Lewis acids : Zn(II)-BINOL complexes induce asymmetry during spirocyclization, achieving up to 90% ee .
- Kinetic resolution : Lipase-catalyzed hydrolysis of racemic esters selectively retains the (R)-enantiomer .
| Strategy | Catalyst/Reagent | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Zn(II)-BINOL complex | (S)-BINOL, Zn(OTf)₂ | 88–90% | |
| Enzymatic resolution | Candida antarctica lipase | 85% (R) |
Q. Critical Parameters :
- Solvent : Non-polar solvents (e.g., toluene) enhance chiral induction .
- Temperature : Lower temperatures (0–5°C) reduce racemization .
Q. How does the spirocyclic structure influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer: The spiro framework imposes steric and electronic effects:
- Steric hindrance : The 2-methyl group directs nucleophiles (e.g., Grignard reagents) to attack the less hindered carbonyl position .
- Ring strain : The 2.5-oxaspiro system’s angle strain (~90°) increases susceptibility to ring-opening reactions with strong bases (e.g., NaOH) .
Q. Experimental Findings :
- Hydrolysis with 1M NaOH at 80°C cleaves the spiro ring, yielding a linear dicarboxylic acid derivative (confirmed by LC-MS) .
- Nucleophilic substitution with NH₃/MeOH produces an amide without ring opening, indicating kinetic control .
Q. What computational approaches predict the biological activity of this compound analogs?
Methodological Answer:
- Molecular docking : AutoDock Vina models interactions with malaria PfATP4 (PDB: 6VX8), showing analog binding affinity comparable to artemisinin derivatives (ΔG = -9.2 kcal/mol) .
- QSAR models : Topological polar surface area (TPSA < 60 Ų) correlates with blood-brain barrier permeability for CNS-targeted analogs .
| Computational Tool | Application | Key Insight | Reference |
|---|---|---|---|
| AutoDock Vina | Antimalarial target prediction | High affinity for PfATP4 | |
| SwissADME | Pharmacokinetic profiling | TPSA = 55.3 Ų, High bioavailability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
